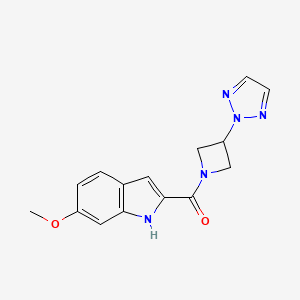

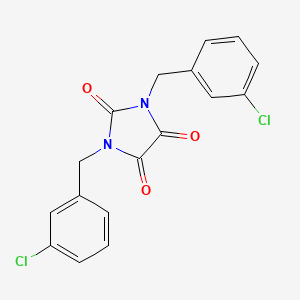

3-nitro-N-(thiophen-2-ylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

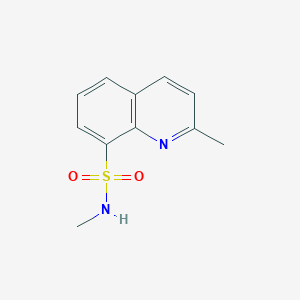

3-nitro-N-(thiophen-2-ylmethyl)aniline is a chemical compound with the molecular formula C11H10N2O2S . It is a derivative of aniline, carrying a nitro functional group .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . In 2015, Southern and co-workers utilized 1,4-dithiane-2,5-diol for 3-nitro-2-substituted thiophenes . In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol 108 with several ynals 109 in one step that produced 2-substituted thiophene 3-carbaldehyde 113 in good to excellent yields .Scientific Research Applications

Corrosion Inhibition : A study by Daoud et al. (2014) explored the use of a compound similar to 3-nitro-N-(thiophen-2-ylmethyl)aniline, namely (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L), as an efficient corrosion inhibitor for mild steel in acidic environments. The compound demonstrated increased inhibition efficiency with higher concentrations and adhered to the Langmuir's isotherm in its adsorption on mild steel surfaces (Daoud et al., 2014).

Catalysis in Hydrogenation Reactions : Wei et al. (2014) investigated the use of FeOx-supported platinum single-atom structures for the hydrogenation of nitroarenes, a process crucial for producing anilines used in manufacturing agrochemicals, pharmaceuticals, and dyes. Their study highlights the exceptional activity and selectivity of these catalysts, especially for substituted nitroarenes like 3-nitrostyrene, offering insights into potential applications of this compound in similar processes (Wei et al., 2014).

Synthesis of Schiff Base Complexes : Osowole (2011) reported on the synthesis and characterization of metal(II) thiophenyl Schiff base complexes involving a compound structurally related to this compound. These complexes, formed with various metals, were investigated for their magnetic and thermal properties, suggesting potential applications in materials science and coordination chemistry (Osowole, 2011).

Spectroelectrochemical and Biosensor Applications : Ayranci et al. (2015) conducted a comparative study of two isomeric thienylpyrrole derivatives, highlighting their distinct electrochromic properties and potential applications in biosensing. This research suggests possible uses of this compound in developing advanced materials for biosensors and electronic devices (Ayranci et al., 2015).

Properties

IUPAC Name |

3-nitro-N-(thiophen-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-13(15)10-4-1-3-9(7-10)12-8-11-5-2-6-16-11/h1-7,12H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUMECRXYFBYHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2867301.png)

![2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B2867302.png)

![Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2867303.png)

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867304.png)

![N-(3,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2867311.png)

![N-(2,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2867312.png)